molecular formula C15H16N2O5S B2788357 N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide CAS No. 295362-08-2

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2788357
CAS No.: 295362-08-2
M. Wt: 336.36
InChI Key: ZHILBRRLZPQENS-UHFFFAOYSA-N
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Description

N-(2-Isopropoxyphenyl)-2-nitrobenzenesulfonamide (CAS 295362-08-2) is a high-purity sulfonamide compound of significant utility in advanced organic synthesis. It is supplied with a minimum purity of 98% and has a molecular weight of 336.36 g/mol, corresponding to the molecular formula C 15 H 16 N 2 O 5 S . The core research value of this compound lies in its role as a key synthetic intermediate, particularly in the preparation of secondary amines from primary amines. The 2-nitrobenzenesulfonyl (o-Ns) group is a versatile protecting and activating group for amines, facilitating N-alkylation reactions. Subsequently, the o-Ns group can be cleanly removed under mild conditions using nucleophiles such as thiophenol, providing an efficient deprotection route to the desired amine products . This methodology is a powerful tool in multi-step synthetic routes, including the construction of complex nitrogen-containing molecules and combinatorial library development. Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as harmful and an irritant. Please refer to the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE), including gloves and eye/face protection, in a well-ventilated area .

Properties

IUPAC Name

2-nitro-N-(2-propan-2-yloxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-11(2)22-14-9-5-3-7-12(14)16-23(20,21)15-10-6-4-8-13(15)17(18)19/h3-11,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILBRRLZPQENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Propoxur acts by irreversibly inactivating acetylcholinesterase. This inactivation prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The excess acetylcholine overstimulates the nerves, causing rapid knockdown of pests.

Biochemical Pathways

The action of propoxur affects the cholinergic pathway in the nervous system. By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves. The downstream effects include convulsions and paralysis in insects, which can lead to their death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of propoxur. For instance, it rapidly breaks down in alkaline solution, suggesting that its stability and efficacy could be reduced in alkaline environments. Furthermore, it is highly toxic to many bird species and honeybees, and moderately to slightly toxic to fish and other aquatic species, indicating that its use must be carefully managed to minimize harm to non-target organisms.

Biological Activity

N-(2-Isopropoxyphenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitro group, which is known for its role in various biological activities. The presence of the sulfonamide moiety enhances its pharmacological profile by facilitating interactions with biological targets. Its chemical structure can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol

Antiproliferative Activity

Recent studies have shown that compounds containing the nitrobenzenesulfonamide moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of nitrobenzenesulfonamides have been reported to induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The findings indicated:

  • IC50_{50} values were below 55 μM for several derivatives, indicating potent activity.
  • Compounds induced phosphorylation of histone H2AX, suggesting the induction of DNA double-strand breaks as a mechanism of action .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic applications in conditions like glaucoma and cancer.

Inhibition Profile

A recent analysis demonstrated that related sulfonamide compounds exhibited selective inhibition against CA IX with IC50_{50} values ranging from 10.93 to 25.06 nM, while showing lower activity against CA II (IC50_{50} values from 1.55 to 3.92 μM). This selectivity is significant for minimizing side effects associated with non-selective inhibitors .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to increase annexin V-FITC positivity in MDA-MB-231 cells, indicating enhanced apoptosis .
  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties, which arise from the production of reactive intermediates that damage microbial DNA .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications at specific positions on the aromatic rings can significantly alter activity:

ModificationEffect on Activity
Replacement of the sulfonyl group with a bioisosteric sulfonamide bridgeDecreased antiproliferative activity
Substitution patterns on the A-ringCritical for maintaining antiproliferative potency

These findings suggest that careful design and modification of the compound's structure can enhance its therapeutic potential while minimizing toxicity.

Scientific Research Applications

Anti-inflammatory Properties

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide has been identified as a potential anti-inflammatory agent. Similar compounds have been noted for their effectiveness in treating conditions such as arthritis, asthma, and other inflammation-related disorders. The compound's mechanism appears to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Prodrugs derived from sulfonamide compounds have shown promise in reducing inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. This compound may share similar properties, potentially effective against various bacterial strains and resistant pathogens. Studies on related compounds have demonstrated their ability to inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential applications in oncology. Sulfonamide-containing drugs have been linked to anticancer activities through mechanisms such as histone deacetylase inhibition, which can lead to altered gene expression and apoptosis in cancer cells . Furthermore, analogs of sulfonamides have been shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Laboratory Studies

Laboratory studies have demonstrated that sulfonamide derivatives can significantly reduce the viability of pathogenic microorganisms and cancer cells at specific concentrations. For example, one study reported a 50% inhibitory concentration (IC50) for related compounds against MRSA at low micromolar concentrations .

Data Summary Table

Application AreaMechanism of ActionReference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of cell wall synthesis
AnticancerHistone deacetylase inhibition

Comparison with Similar Compounds

Crystal Structure and Hydrogen Bonding
  • N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide (5c) : The N–H bond in the sulfonamide group adopts a syn conformation relative to the ortho-nitro group, facilitating intermolecular N–H···O hydrogen bonds. This results in a dimeric chain structure .
  • N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide : The antiperiplanar conformation between N–H and C=O groups creates a dihedral angle of 75.7° between the sulfonyl and benzoyl rings. This contrasts with the 71.2° angle in its chloro analog, highlighting substituent-dependent torsional strain .
  • Ortho vs. para substituents : The target compound’s ortho-isopropoxy group may induce steric hindrance, altering the sulfonamide conformation and hydrogen-bonding network compared to para-substituted analogs.

Spectroscopic and Physical Properties

  • IR Spectroscopy: All analogs exhibit N–H stretching vibrations near 3250–3324 cm⁻¹ and sulfonyl S=O stretches at 1160–1380 cm⁻¹. Electron-withdrawing substituents (e.g., NO₂) enhance S=O bond polarization, shifting peaks to higher frequencies .
  • Melting Points : Para-substituted derivatives show higher melting points (e.g., 122°C for 5c) compared to ortho-substituted analogs (e.g., 90°C for 5e), likely due to stronger crystalline packing from linear hydrogen-bonding motifs .

Functional Group Variations

  • N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide : The methoxy group’s electron-donating nature enhances solubility in polar solvents but reduces thermal stability (m.p. 90°C for 5e vs. 118°C for 5a) .
  • Ethyl-4-(2-nitrophenylsulfonamido)benzoate (5f) : The ester group introduces a bulky substituent, lowering symmetry and increasing melting point (172°C) due to rigid packing .
  • Fluorinated analogs (5b, 5d) : Halogen atoms improve lipophilicity, which is critical for membrane permeability in pharmacological applications .

Q & A

Q. What are the common synthetic routes for N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide, and how are purity and yield optimized?

The synthesis typically involves sulfonylation of an aniline derivative. A representative method includes:

  • Step 1 : Reacting 2-isopropoxyaniline with 2-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–25°C) .
  • Validation : Purity is confirmed using HPLC (>95%) and NMR spectroscopy (e.g., absence of unreacted starting materials in 1H^{1}\text{H} NMR) .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example, the gauche torsion of the N–C bond in the sulfonamide group and syn/anti conformations relative to substituents can be determined .
  • Spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) .
    • IR spectroscopy confirms functional groups (e.g., S=O stretches at ~1350 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 351.3) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Stability : Sensitive to light and moisture due to the nitro group. Store in amber vials at 2–8°C under inert gas (e.g., N2_2) .
  • Solubility : Moderate solubility in DMSO (>10 mg/mL) and dichloromethane, limited in water (<0.1 mg/mL) .
  • Hazards : Irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological interactions of this compound?

  • Molecular docking : Simulates binding to enzyme targets (e.g., DPP-IV for diabetes) by analyzing hydrogen bonds and hydrophobic interactions with active sites .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and polarizability to assess stability and charge distribution .
  • MD simulations : Evaluates conformational flexibility in solution, critical for pharmacokinetic properties like membrane permeability .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Case study : Replacing the isopropoxy group with a methoxy or vinyl group alters steric and electronic profiles, impacting enzyme inhibition (e.g., IC50_{50} shifts from 12 nM to 85 nM for DPP-IV) .
  • SAR analysis : Nitro group position (ortho vs. para) influences electron-withdrawing effects, modulating sulfonamide acidity (pKa ~8.5–9.5) and binding affinity .

Q. How are data contradictions resolved in spectroscopic or crystallographic studies?

  • Spectral discrepancies : For example, unexpected 13C^{13}\text{C} NMR signals may arise from rotamers. Variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) clarify dynamic processes .
  • Crystallographic ambiguity : Use SHELX software for structure refinement. Validate with R-factor convergence (<0.05) and electron density maps to resolve disorder or twinning .

Q. What strategies optimize reaction conditions for scaled-up synthesis?

  • Catalyst screening : DEAD (diethyl azodicarboxylate) improves coupling efficiency in multi-step syntheses (e.g., 57% yield vs. 40% without) .
  • Solvent optimization : THF enhances solubility of intermediates compared to DCM, reducing side products .
  • Process monitoring : In-line FTIR tracks reaction progress (e.g., sulfonamide formation via amine depletion) .

Q. How is the compound’s stability assessed under biological assay conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS (e.g., <5% decomposition indicates suitability for cellular assays) .
  • Metabolic profiling : Use liver microsomes to identify metabolites (e.g., nitro reduction to amine) .

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